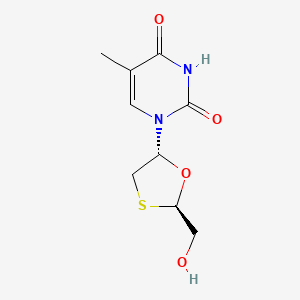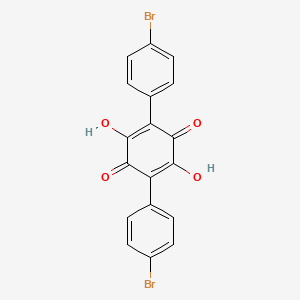
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hydroxymethyl group attached to the ring enhances its reactivity and potential for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hydroxymethylfurfural: Known for its use in the food industry and as a precursor for biofuels.
Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical research.
β-Hydroxy β-methylbutyric acid: Used as a dietary supplement to enhance muscle growth and recovery.
Uniqueness: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is unique due to its specific structure and the presence of the pyridazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
14628-46-7 |
|---|---|
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-5(10)2-1-4(9)6-7/h1-2,8H,3H2,(H,6,9) |
Clé InChI |
VICDFJLHZGCTDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(NC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


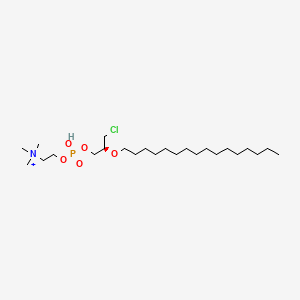
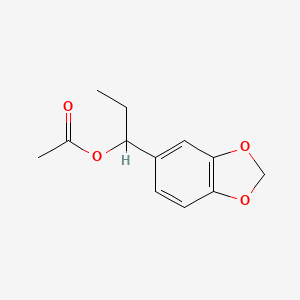
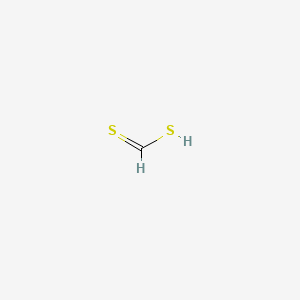
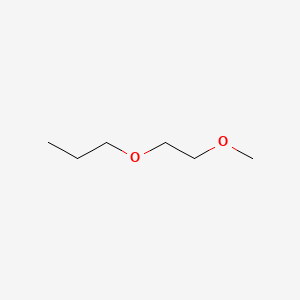
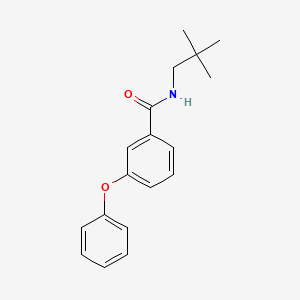
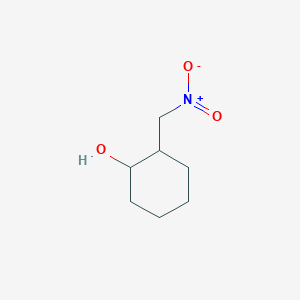
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
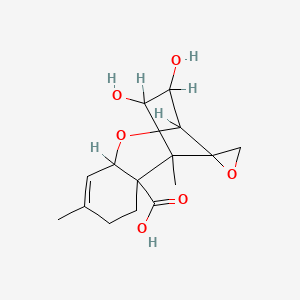

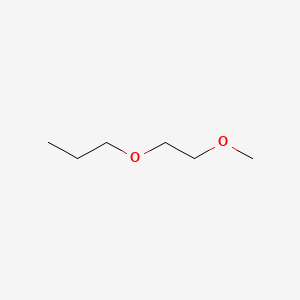
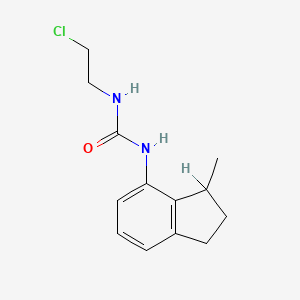
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
